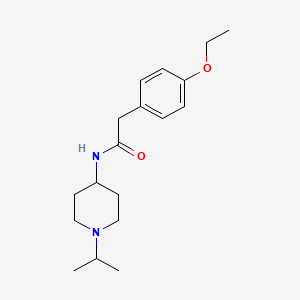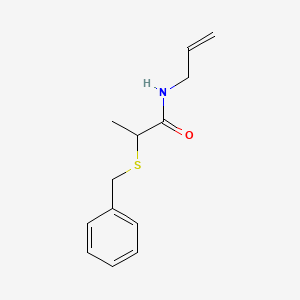
N~1~-allyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-allyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as ADX-47273, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
N~1~-allyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. This receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. By modulating the activity of mGluR5, N~1~-allyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide can enhance the effects of glutamate, a major excitatory neurotransmitter in the brain.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects in the brain. It can enhance synaptic plasticity, which is the ability of neurons to change their connections in response to experience. This effect is thought to underlie the learning and memory-enhancing effects of N~1~-allyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. Additionally, N~1~-allyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce anxiety-like behavior and enhance social interaction in animal models.
实验室实验的优点和局限性
N~1~-allyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is highly selective for mGluR5, which reduces the potential for off-target effects. Additionally, it has a long half-life, which allows for sustained effects in animal models. However, one limitation of N~1~-allyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is its poor solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on N~1~-allyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further research is needed to elucidate the precise mechanisms underlying its effects on synaptic plasticity and social behavior. Finally, the development of more soluble analogs of N~1~-allyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide could improve its utility in lab experiments and potential clinical applications.
合成方法
The synthesis of N~1~-allyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of N~1~-allylglycine with 2,4-dichlorobenzoyl chloride, followed by the reaction with phenylsulfonyl chloride. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学研究应用
N~1~-allyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, anxiety, depression, and addiction. It has been shown to modulate glutamatergic neurotransmission, which is involved in various physiological and pathological processes in the brain.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-2-10-20-17(22)12-21(16-9-8-13(18)11-15(16)19)25(23,24)14-6-4-3-5-7-14/h2-9,11H,1,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJZCQIQAWCYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5067832.png)
![bis(2-methoxyethyl) 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5067834.png)
![(3S*,4S*)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5067841.png)
![ethyl 4-[(5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5067862.png)
![(1R*,5S*)-6-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5067870.png)
![3-ethyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5067879.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5067881.png)
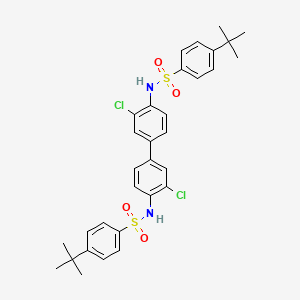
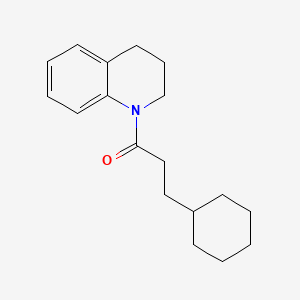

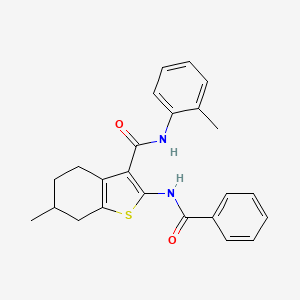
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5067907.png)
